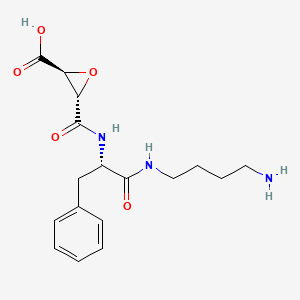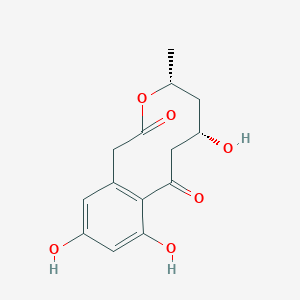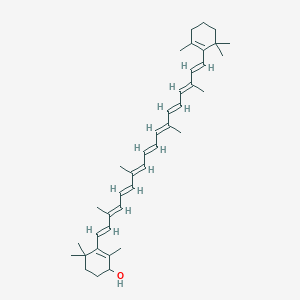
Ceriporic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceriporic acid C is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis Ceriporic acid C is a unique metabolite produced by the lignin-degrading fungus Ceriporiopsis subvermispora. It is part of a class of compounds known as alk(en)ylitaconic acids, which are notable for their structural similarity to biologically significant lichen acids and their role in the redox silencing of the Fenton reaction system by inhibiting the reduction of Fe(3+) ions. The compound is biosynthesized de novo by the fungus, with ceriporic acid C specifically being a hexadecenylitaconate, identified through detailed structural analysis involving glycolation and subsequent trimethylsilation or acetalation processes. This structural analysis revealed that ceriporic acid C is (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid, sharing close structural similarity with other lichen lactones and indicating a complex biosynthetic pathway within the fungus (Nishimura et al., 2008) (Amirta et al., 2003).
Iron Redox-Silencing and Lignin Degradation Ceriporic acids, including ceriporic acid C, play a crucial role in the redox silencing of the Fenton reaction, which is central to the selective lignin degradation by Ceriporiopsis subvermispora. The ability of these compounds to modulate the iron redox cycle is significant for understanding the fungal degradation of lignin and the preservation of cellulose in wood. The suppression of Fe(3+) reduction by ceriporic acid C indicates its potential in controlling microbial plant cell wall degradation and offers insights into the fungal strategy for selective ligninolysis. This unique function highlights the ecological role of ceriporic acids in fungal metabolism and their possible applications in biotechnological processes related to lignin degradation and biomass conversion (Nishimura et al., 2009) (Ohashi et al., 2007).
Chemical Properties and Applications The chemical synthesis and analysis of ceriporic acid C and its derivatives have expanded our understanding of their chemical properties and potential applications. Studies on the synthetic analogs of ceriporic acids have provided valuable insights into their interactions with iron ions, highlighting their capability to inhibit the autoxidation of Fe(2+) to Fe(3+) and the reduction of Fe(3+) to Fe(2+), which is essential for the suppression of oxidative stress in biological systems. These findings open up new avenues for the application of ceriporic acids in the field of green chemistry and sustainable technologies, particularly in processes that require control over redox reactions and the stabilization of reactive species (Enoki et al., 2002).
Eigenschaften
Produktname |
Ceriporic acid C |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-[(Z)-hexadec-7-enyl]-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10- |
InChI-Schlüssel |
BQGIGMHUCMNPDK-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=C)C(=O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Synonyme |
ceriporic acid C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4R)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1242059.png)


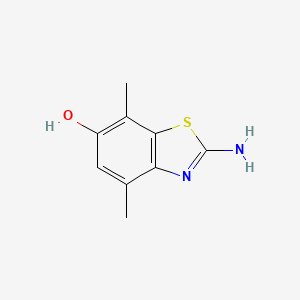
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)
![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
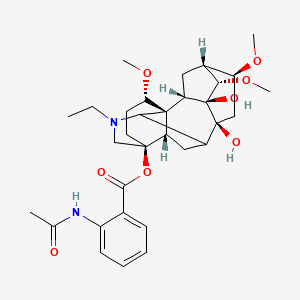
![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)
